molecular formula C6H4ClF2N B13036979 4-(Chloromethyl)-2,6-difluoropyridine

4-(Chloromethyl)-2,6-difluoropyridine

Cat. No.: B13036979
M. Wt: 163.55 g/mol
InChI Key: VBCIUDBSFGHMKS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the 4-position and two fluorine atoms at the 2- and 6-positions of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,6-difluoropyridine typically involves the chloromethylation of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the 4-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-difluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include 4-formyl-2,6-difluoropyridine or 4-carboxy-2,6-difluoropyridine.

    Reduction: The major product is 4-methyl-2,6-difluoropyridine.

Scientific Research Applications

4-(Chloromethyl)-2,6-difluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-difluoropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the chloromethyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-fluoropyridine
  • 4-(Chloromethyl)-3,5-difluoropyridine
  • 4-(Bromomethyl)-2,6-difluoropyridine

Uniqueness

4-(Chloromethyl)-2,6-difluoropyridine is unique due to the specific positioning of the chloromethyl and fluorine groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic pathways. The presence of two fluorine atoms enhances the compound’s stability and reactivity compared to its mono-fluorinated or non-fluorinated analogs .

Properties

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

4-(chloromethyl)-2,6-difluoropyridine

InChI

InChI=1S/C6H4ClF2N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2

InChI Key

VBCIUDBSFGHMKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)F)CCl

Origin of Product

United States

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